molecular formula C9H17NS B3043114 (S)-(+)-2-Octyl isothiocyanate CAS No. 737761-98-7

(S)-(+)-2-Octyl isothiocyanate

Cat. No.: B3043114
CAS No.: 737761-98-7
M. Wt: 171.31 g/mol
InChI Key: RXAAZXUXIQEORL-VIFPVBQESA-N
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Description

(S)-(+)-2-Octyl isothiocyanate is a chiral organosulfur compound characterized by an isothiocyanate (-N=C=S) functional group attached to the second carbon of an octyl chain in the (S)-configuration. It is a colorless to pale yellow liquid with a molecular formula of C₉H₁₇NS and a molecular weight of 171.30 g/mol. This compound is primarily utilized in organic synthesis, agrochemical research, and pharmaceutical intermediates due to its reactivity and stereochemical specificity . Its enantiomeric purity (S-configuration) enhances its utility in asymmetric catalysis and bioactive molecule development, distinguishing it from racemic mixtures or other stereoisomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Octyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide and a base to form dithiocarbamate salts. These salts are then decomposed using a desulfurylating reagent to yield the corresponding isothiocyanates . Another method involves the use of thiophosgene or its derivatives, although these reagents are highly toxic .

Industrial Production Methods

Industrial production of isothiocyanates often employs more sustainable methods, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method is optimized for sustainability, using benign solvents and moderate heating .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Octyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioureas, and substituted isothiocyanates .

Scientific Research Applications

Chemistry

OITC serves as a vital building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Substitution Reactions : Reacts with nucleophiles like amines and alcohols to form thioureas and thiocarbamates.
  • Addition Reactions : Engages in Michael addition reactions with compounds containing active hydrogen atoms.

These properties make OITC a valuable reagent in the development of pharmaceuticals and agrochemicals.

Biology

OITC exhibits significant biological activity, including:

  • Antimicrobial Properties : It interacts with bacterial cell membranes, leading to cell lysis and demonstrating effectiveness against various pathogens.
  • Anticancer Effects : Research indicates that OITC can induce apoptosis in cancer cells through mitochondrial pathways, influencing cell signaling and gene expression. This makes it a candidate for further investigation as a chemopreventive agent.

Medicine

Due to its biological activities, OITC is being explored for therapeutic applications:

  • Potential Therapeutics : OITC's ability to inhibit cytochrome P450 enzymes suggests it may play a role in drug metabolism, potentially enhancing the efficacy of certain medications.
  • Protective Effects : At lower doses, it shows protective effects against oxidative stress and inflammation, indicating its potential use in treating chronic diseases.

Industry

In industrial applications, OITC is utilized for:

  • Production of Specialty Chemicals : Its reactivity allows for the synthesis of various compounds used in coatings, adhesives, and personal care products.
  • Biocidal Applications : OITC's antimicrobial properties make it suitable for use in water treatment and as a preservative in consumer products.

Summary of Properties and Applications

Property/FeatureDescription
Chemical FormulaC₉H₁₇N₁S
Antimicrobial ActivityEffective against bacteria and fungi
Anticancer ActivityInduces apoptosis in cancer cells
Synthesis MethodReaction of octyl amine with carbon disulfide
Industrial UsesSpecialty chemicals, biocides, preservatives

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that OITC effectively reduced bacterial growth in various food products, suggesting its potential as a natural preservative .
  • Cancer Research : In vitro studies have shown that OITC can induce apoptosis in human cancer cell lines by disrupting mitochondrial function .
  • Agricultural Applications : Research indicates that OITC exhibits allelopathic properties that can be harnessed as a bioherbicide, helping control weed growth without harming crops .

Mechanism of Action

The mechanism of action of (S)-(+)-2-Octyl isothiocyanate involves its interaction with sulfhydryl residues of proteins, leading to the release of nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoters of genes coding for antioxidant and detoxifying enzymes . This pathway is crucial for its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

To contextualize the unique properties of (S)-(+)-2-Octyl isothiocyanate, we compare it with structurally and functionally related compounds, focusing on reactivity , biological activity , and physicochemical properties .

Structural and Functional Analogues

a) Alkyl Isothiocyanates

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₉H₁₇NS 171.30 ~250–260 (est.) Asymmetric synthesis, antimicrobial agents
Methyl isothiocyanate C₂H₃NS 73.11 119–120 Soil fumigant, pesticide intermediate
Allyl isothiocyanate C₄H₅NS 99.15 151–152 Food preservative, flavoring agent
Phenyl isothiocyanate C₇H₅NS 135.19 221–223 Peptide sequencing, polymer chemistry

Key Differences :

  • Chain Length and Stereochemistry : The octyl chain in this compound provides lipophilicity, enhancing membrane permeability in biological systems compared to shorter-chain analogues like methyl or allyl derivatives. The (S)-configuration further enables enantioselective interactions in chiral environments, unlike achiral phenyl isothiocyanate .
  • Thermal Stability : Higher boiling point (~250–260°C) compared to methyl (119°C) or allyl (151°C) derivatives, making it suitable for high-temperature reactions.

b) Isocyanates vs. Isothiocyanates

Compound Type Functional Group Reactivity with Amines Biological Activity
Isothiocyanates (e.g., this compound) -N=C=S Forms thioureas Anticancer, antimicrobial
Isocyanates (e.g., Hexamethylene diisocyanate ) -N=C=O Forms ureas Industrial polymers, toxic

Key Differences :

  • Electrophilicity : The sulfur atom in isothiocyanates reduces electrophilicity compared to oxygen in isocyanates, resulting in slower reaction kinetics but lower toxicity.
  • Toxicity Profile: Hexamethylene diisocyanate (HDI) is a known respiratory sensitizer , whereas isothiocyanates like this compound exhibit milder toxicity, favoring biomedical applications.

Phosphorus-Containing Analogues

Compounds such as Octyl diisopropylphosphoramidocyanidoate (C₁₅H₃₁N₂O₂P) and Isopropyl S-2-dimethylaminoethyl methylphosphonothiolate (C₉H₂₀NO₂PS) share structural motifs with this compound, such as long alkyl chains and heteroatom functional groups .

Parameter This compound Octyl diisopropylphosphoramidocyanidoate
Functional Group -N=C=S Phosphoramidocyanidate
Molecular Weight 171.30 g/mol 302.39 g/mol
Bioactivity Antimicrobial Neurotoxic (acetylcholinesterase inhibition)

Key Insight : Phosphorus-containing analogues often exhibit higher molecular weights and neurotoxic effects due to their interaction with enzymes like acetylcholinesterase , whereas this compound targets microbial pathways with lower systemic toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-(+)-2-Octyl isothiocyanate, and how can reaction conditions be tailored to improve yield and enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of 2-octanol with thiophosgene or thiocyanate derivatives under controlled conditions. To enhance enantiomeric purity, chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can be employed during the synthesis . Reaction parameters such as temperature (ideally 25–40°C), solvent polarity (e.g., dimethylformamide or dichloromethane), and stoichiometric ratios should be optimized via fractional factorial design. Purity can be assessed using chiral HPLC with a polysaccharide-based column to resolve enantiomers .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm the presence of the isothiocyanate group (N=C=S) via the absence of NH protons and integration of alkyl chain protons (e.g., δ 3.0–3.5 ppm for CH adjacent to the isothiocyanate group) .
    • ¹³C NMR: Identify the carbon resonance of the N=C=S group at ~125–135 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS or GC-MS can confirm molecular weight (C₉H₁₇NS; theoretical m/z 171.11) and detect impurities .
  • FT-IR: Peaks at ~2050–2150 cm⁻¹ (N=C=S stretching) and 650–750 cm⁻¹ (C-S bending) validate functional groups .

Q. How can researchers assess the biological activity of this compound in vitro, and what controls are necessary to minimize assay artifacts?

Methodological Answer:

  • Cell-Based Assays:
    • Use cancer cell lines (e.g., AGS or MKN-74) for apoptosis studies via Annexin V-FITC/PI staining, with cisplatin as a positive control .
    • Include vehicle controls (e.g., DMSO) to account for solvent cytotoxicity.
  • Enzyme Inhibition Studies:
    • Test inhibition of thioredoxin reductase or NF-κB pathways using fluorogenic substrates (e.g., DTNB for thiol quantification). IC₅₀ values should be calculated via nonlinear regression .
  • Data Normalization: Express activity relative to untreated controls and validate with at least three biological replicates.

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability and reactivity of this compound in aqueous versus non-aqueous systems?

Methodological Answer:

  • Stability Studies:
    • Conduct accelerated stability testing under varying pH (4–9) and temperatures (4–40°C). Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
    • In aqueous buffers, the compound may hydrolyze to form thiourea derivatives; use LC-MS to identify breakdown products .
  • Reactivity in Solvents:
    • Polar aprotic solvents (e.g., acetonitrile) stabilize the isothiocyanate group, while protic solvents (e.g., methanol) accelerate hydrolysis. Kinetic studies using UV-Vis spectroscopy (λ = 250–280 nm) can track reaction rates .

Q. What mechanistic insights can be gained from studying the interaction between this compound and cellular thiols, and how can this inform drug design?

Methodological Answer:

  • Thiol Reactivity Profiling:
    • Use Ellman’s assay to quantify free thiols (e.g., glutathione) before/after treatment. A decrease in thiol content indicates covalent modification .
    • Employ LC-MS/MS to identify adducts (e.g., S-octyl thiocarbamoyl glutathione) formed via Michael addition .
  • Computational Modeling:
    • Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity with cysteine residues in target proteins (e.g., Keap1-Nrf2 pathway components) .

Q. How should researchers resolve contradictions in literature regarding the pro-apoptotic versus pro-survival effects of this compound in different cell types?

Methodological Answer:

  • Context-Dependent Analysis:
    • Compare cell-specific factors such as baseline ROS levels (measured via DCFDA fluorescence) and antioxidant enzyme expression (e.g., PRDX3, SOD1) via Western blot .
    • Use RNA-seq to identify differential gene expression in apoptosis-related pathways (e.g., Bcl-2 family proteins) .
  • Dose-Response Curves:
    • Establish biphasic effects (hormesis) by testing a wide concentration range (0.1–100 µM). Low doses may activate stress-response pathways (e.g., Nrf2), while high doses induce apoptosis .

Q. Methodological Considerations for Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

Methodological Answer:

  • Nonlinear Regression: Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA with Post-Hoc Tests: Compare multiple treatment groups (e.g., Tukey’s test) to assess significance (p < 0.05).
  • Replicate Strategy: Use ≥3 biological replicates with technical triplicates to ensure reproducibility .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible biological studies?

Methodological Answer:

  • Quality Control (QC) Protocols:
    • Implement in-process checks (e.g., TLC or inline IR spectroscopy) during synthesis.
    • Standardize purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity (>95%) with GC-MS .
  • Storage Conditions: Store aliquots under inert gas (N₂ or Ar) at -20°C to prevent oxidation/hydrolysis .

Properties

IUPAC Name

(2S)-2-isothiocyanatooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAAZXUXIQEORL-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-(+)-2-Octyl isothiocyanate
(S)-(+)-2-Octyl isothiocyanate
(S)-(+)-2-Octyl isothiocyanate
(S)-(+)-2-Octyl isothiocyanate
(S)-(+)-2-Octyl isothiocyanate
(S)-(+)-2-Octyl isothiocyanate

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